molecular formula C12H8F3N3O B1391139 2-(Pyridin-3-yl)-6-(trifluoromethyl)nicotinamide CAS No. 1214335-39-3

2-(Pyridin-3-yl)-6-(trifluoromethyl)nicotinamide

Cat. No.: B1391139
CAS No.: 1214335-39-3
M. Wt: 267.21 g/mol
InChI Key: JPSXOXPIYMJEIH-UHFFFAOYSA-N
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Description

2-(Pyridin-3-yl)-6-(trifluoromethyl)nicotinamide is an organic compound that belongs to the class of nicotinamides It features a pyridine ring substituted at the 3-position with a trifluoromethyl group and an amide group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyridin-3-yl)-6-(trifluoromethyl)nicotinamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 3-pyridinecarboxylic acid and trifluoromethylamine.

    Amidation Reaction: The carboxylic acid group of 3-pyridinecarboxylic acid is converted to an amide group through a reaction with trifluoromethylamine. This reaction is typically carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions.

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing costs and environmental impact. Advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Pyridin-3-yl)-6-(trifluoromethyl)nicotinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the trifluoromethyl group under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Oxidized derivatives with functional groups such as carboxylic acids or ketones.

    Reduction: Reduced derivatives with hydroxyl or amine groups.

    Substitution: Substituted products with new functional groups replacing the trifluoromethyl group.

Scientific Research Applications

2-(Pyridin-3-yl)-6-(trifluoromethyl)nicotinamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Materials Science: It is investigated for its use in the development of advanced materials with unique electronic or optical properties.

    Biological Research: The compound is used as a probe to study biological pathways and interactions at the molecular level.

    Industrial Applications: It is explored for its potential use in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 2-(Pyridin-3-yl)-6-(trifluoromethyl)nicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to its targets. The amide group facilitates hydrogen bonding interactions, contributing to the compound’s overall binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-(Pyridin-3-yl)-6-methyl nicotinamide: Similar structure but with a methyl group instead of a trifluoromethyl group.

    2-(Pyridin-3-yl)-6-chloronicotinamide: Similar structure but with a chlorine atom instead of a trifluoromethyl group.

    2-(Pyridin-3-yl)-6-bromonicotinamide: Similar structure but with a bromine atom instead of a trifluoromethyl group.

Uniqueness

2-(Pyridin-3-yl)-6-(trifluoromethyl)nicotinamide is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This group enhances the compound’s lipophilicity, metabolic stability, and ability to participate in specific chemical reactions. These properties make it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

2-pyridin-3-yl-6-(trifluoromethyl)pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F3N3O/c13-12(14,15)9-4-3-8(11(16)19)10(18-9)7-2-1-5-17-6-7/h1-6H,(H2,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPSXOXPIYMJEIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=C(C=CC(=N2)C(F)(F)F)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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